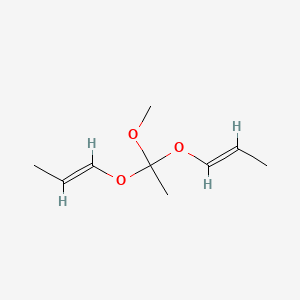

(E,E)-Di-1-propenyl methyl orthoacetate

Description

Structure

3D Structure

Properties

CAS No. |

66178-23-2 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(E)-1-[1-methoxy-1-[(E)-prop-1-enoxy]ethoxy]prop-1-ene |

InChI |

InChI=1S/C9H16O3/c1-5-7-11-9(3,10-4)12-8-6-2/h5-8H,1-4H3/b7-5+,8-6+ |

InChI Key |

OKCRPXLGUMMWRB-KQQUZDAGSA-N |

Isomeric SMILES |

C/C=C/OC(O/C=C/C)(OC)C |

Canonical SMILES |

CC=COC(C)(OC)OC=CC |

Origin of Product |

United States |

Intrinsic Reactivity and Mechanistic Analysis of E,e Di 1 Propenyl Methyl Orthoacetate and Analogous Systems

Hydrolytic Stability and Acid-Catalyzed Transformations

Orthoesters, formally products of the exhaustive alkylation of orthocarboxylic acids, are a unique functional group characterized by three alkoxy groups attached to a single carbon atom. Their reactivity is dominated by their susceptibility to acid-catalyzed hydrolysis, which proceeds through distinct, well-studied intermediates. This process, along with related transformations in complex systems, provides insight into the fundamental principles of stereoelectronic control and regioselectivity in organic reactions.

The hydrolysis of orthoesters such as (E,E)-Di-1-propenyl methyl orthoacetate in mild aqueous acid is a facile process that ultimately yields an ester and two equivalents of alcohol. wikipedia.org The initial and rate-determining step in this transformation is the protonation of one of the alkoxy oxygen atoms, followed by the elimination of the corresponding alcohol to form a resonance-stabilized dialkoxycarbonium ion. rsc.org

The general mechanism can be outlined as follows:

Protonation: An acid catalyst protonates one of the oxygen atoms of the orthoester.

Elimination & Ion Formation: The protonated alkoxy group departs as an alcohol molecule, leading to the formation of a planar, resonance-stabilized dialkoxycarbonium ion. This cation is stabilized by the delocalization of the positive charge onto the two remaining oxygen atoms.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocationic center.

Deprotonation: The resulting oxonium ion is deprotonated, yielding a hemiorthoester tetrahedral intermediate.

Breakdown of Intermediate: This intermediate then breaks down, typically with acid catalysis, to form the final ester and another molecule of alcohol.

The stability of the dialkoxycarbonium ion is a crucial factor in the relatively low energy barrier for this reaction. This intermediate plays a central role in the subsequent stereochemical and regiochemical outcomes of the hydrolysis.

Studies on conformationally rigid cyclic orthoesters have provided significant insights into the stereochemical course of hydrolysis. A key finding is that the cleavage of the tetrahedral hemiorthoester intermediate is governed by stereoelectronic effects. cdnsciencepub.com Specifically, the breakdown of the intermediate proceeds in a way that allows for the optimal overlap of the non-bonding electron pairs on the remaining oxygen atoms with the antibonding orbital (σ*) of the departing alkoxy group.

This requirement for proper orbital alignment dictates that the C-O bond being cleaved must be anti-periplanar to a lone pair on each of the other two oxygen atoms. In a chair-like conformation of a cyclic hemiorthoester, this stereoelectronic requirement is met when the leaving group occupies an axial position. cdnsciencepub.com Consequently, the hydrolysis of conformationally rigid cyclic orthoesters demonstrates a strong preference for the cleavage of the axial alkoxy group, leading to the formation of an axial ester. cdnsciencepub.com

Research has shown that while a cyclic orthoester can theoretically exist in nine different gauche conformations, hydrolysis proceeds through a single, specific conformer that allows for this axial departure. cdnsciencepub.com This principle underscores the importance of conformational analysis and stereoelectronic control in predicting the products of such reactions.

In the context of complex molecules like carbohydrates, orthoesters serve as valuable protecting groups and synthetic intermediates. The acid-catalyzed hydrolysis of orthoesters installed on carbohydrate scaffolds can be highly regioselective, providing a powerful tool for the targeted modification of specific hydroxyl groups. rug.nl

For instance, studies on myo-inositol orthoesters, which serve as models for carbohydrate systems, have demonstrated that acid hydrolysis can lead to the exclusive formation of a single acyl-inositol product. acs.org The regioselectivity is rationalized by the formation of intermediate bridged dioxanylium or dioxolanylium ions. The relative stability of these intermediates and the transition states leading to them dictates which C-O bond of the orthoester is cleaved. acs.org

In the case of myo-inositol orthoacetate, acid treatment results in the exclusive formation of the axial 2-O-acetate product. This selectivity is explained by the intermediacy of a 1,2-bridged dioxolanylium ion, which is observed spectroscopically. acs.org This type of regioselective opening provides a strategic advantage in carbohydrate synthesis, enabling the differentiation of hydroxyl groups that would otherwise be difficult to distinguish.

| Orthoester Substrate | Reaction Conditions | Major Product | Product Ratio (Major:Minor) | Reference |

| myo-Inositol Orthoacetate | aq. TFA (10:1), RT, 5 min | 2-O-acetate | Complete Selectivity | acs.org |

| myo-Inositol Orthoformate | aq. TFA (10:1), RT, 30 min | 2-O-formate | 2.5 : 1 (vs. 1/3-O-formate) | acs.org |

Pericyclic and Rearrangement Reactions

Beyond hydrolysis, orthoesters like this compound are key reactants in powerful carbon-carbon bond-forming reactions, including sigmatropic rearrangements and transformations mediated by external reagents.

The Johnson-Claisen rearrangement is a variation of the Claisen rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester. tcichemicals.comwikipedia.org The reaction involves heating the allylic alcohol with an excess of an orthoester, such as triethyl orthoacetate or trimethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. jk-sci.comlibretexts.org

The mechanism proceeds through several steps:

Acetal (B89532) Exchange: The allylic alcohol exchanges with one of the alkoxy groups of the orthoester.

Elimination: A molecule of alcohol is eliminated to form a key ketene (B1206846) acetal intermediate. It is this intermediate that contains the allyl vinyl ether moiety required for the subsequent rearrangement.

cardiff.ac.ukcardiff.ac.uk-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally-allowed cardiff.ac.ukcardiff.ac.uk-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state. bioinfopublication.org This step forms the new carbon-carbon bond and establishes the stereochemistry of the product.

The use of unsaturated orthoacetates, such as an analogue of this compound, introduces additional complexity but also synthetic opportunities. The geometry of the double bonds in the resulting γ,δ-unsaturated ester is reliably controlled by the chair-like transition state, making the reaction highly stereoselective. jk-sci.com However, the reaction often requires high temperatures (100–200 °C) and can be limited by the thermal stability of the substrates. wikipedia.orglibretexts.org Furthermore, while the reaction can be used to construct quaternary carbon centers, its stereospecificity can be compromised with certain substrates, sometimes leading to diastereomeric mixtures. bioinfopublication.org

Hypervalent iodine(III) reagents are versatile oxidants that can mediate a variety of transformations under mild conditions. cardiff.ac.uk One notable application is the oxidative rearrangement of ketones in the presence of orthoesters to produce α-arylated esters, which are valuable intermediates in the synthesis of bioactive molecules like ibuprofen. nih.govresearchgate.net

The reaction involves the 1,2-migration of an aryl group. When conducted with chiral, non-racemic hypervalent iodine reagents, this rearrangement can be rendered stereoselective, affording enantioenriched products. nih.govcardiff.ac.uk Orthoesters play a crucial role in trapping the rearranged intermediate.

The general course of the reaction is believed to involve the formation of a cationic intermediate generated by the hypervalent iodine reagent, which then undergoes rearrangement. cardiff.ac.uk The presence of an orthoester provides the necessary alkoxy groups to form the final ester product. Significant research has focused on the development of chiral lactic acid-based iodine(III) reagents to improve the enantioselectivity of these transformations. nih.govd-nb.info

| Aryl Ketone Substrate | Chiral Iodine(III) Reagent | Additive | Enantiomeric Excess (ee) | Reference |

| Propiophenone | Lactic acid-based reagent | - | up to 73% | cardiff.ac.uknih.gov |

| Propiophenone | Lactic acid-based reagent with amide moieties | - | 53% | cardiff.ac.uk |

| Propiophenone | Lactic acid-based reagent with amide moieties | TMSOTf | 51% | cardiff.ac.uk |

This method represents a significant advance in asymmetric synthesis, providing a metal-free pathway to valuable chiral α-aryl esters. d-nb.info

Orthoester-Mediated Stereoselective Rearrangements in Oligosaccharide Synthesis

Orthoesters serve as pivotal intermediates in the stereoselective synthesis of oligosaccharides, particularly for establishing 1,2-trans-glycosidic linkages. nih.gov The orthoester method often involves the reaction of a glycosyl donor, frequently with a participating group at the C-2 position (like an acetyl group), with an alcohol acceptor. This process can lead to the formation of a 1,2-orthoester, which can be an undesired side product in some glycosylation reactions. nih.gov However, these orthoester intermediates can be purposefully rearranged under acidic conditions to yield the desired glycosidic products.

The mechanism for this rearrangement typically proceeds through the formation of a 1,2-acyloxonium ion intermediate upon dissociation of the orthoester. This transient species then undergoes glycosidation. The stereoselectivity of this process is a key advantage; the formation of the orthoester and its subsequent rearrangement to the 1,2-trans-glycoside is highly stereoselective. nih.govnih.gov For instance, the reaction of acetobromo sugars with partially protected mannose derivatives acting as acceptors proceeds through an orthoester intermediate to give oligosaccharides with exclusive 1,2-trans linkage. nih.gov

The reactivity of hydroxyl groups in acceptor molecules can be regioselective, with the general order of reactivity being 6-OH > 3-OH > 2- or 4-OH in partially protected mannose and glucose acceptors. nih.gov This regioselectivity, combined with the stereocontrol imparted by the orthoester intermediate, makes this a powerful strategy for the synthesis of complex oligosaccharides. nih.govnih.gov

It's important to note that the stability of the orthoester and the rate of its rearrangement can be influenced by the nature of the ester group. nih.gov Furthermore, the basicity of the alcohol used in the glycosylation can affect the anomeric composition of the final product. For example, using alcohols with varying pKa values, such as monochloroethanol versus trichloroethanol, can shift the product distribution between α- and β-anomers. scispace.com While many glycosylation strategies aim to form 1,2-trans linkages, it has been noted that under certain conditions, rearrangement of sugar orthoester intermediates can also lead to 1,2-cis linkages, depending on the structure of the donor and acceptor. nih.gov

Thermal Elimination Kinetics and Gas-Phase Decompositions

The gas-phase thermal decomposition of orthoacetates, such as trimethyl orthoacetate, proceeds through a homogeneous, unimolecular elimination reaction. acs.orgacs.org These reactions follow a first-order rate law and are not influenced by free-radical inhibitors, indicating a concerted mechanism rather than a free-radical pathway. acs.orgwikipedia.org The primary products of the pyrolysis of trimethyl orthoacetate are methanol (B129727) and the corresponding methyl ketene acetal. acs.orgresearchgate.net

This type of thermal elimination is classified as an Ei (Elimination Internal/Intramolecular) reaction, which is characterized by the simultaneous departure of two adjacent substituents via a cyclic transition state. wikipedia.org A key requirement for this molecular elimination to occur in orthoesters is the presence of at least one hydrogen atom on the carbon adjacent to the C(OR)₃ group. acs.org The reaction is thermally activated and does not require the presence of acids or bases. wikipedia.org

The thermal elimination of orthoacetates is believed to proceed through a polar, concerted four-membered cyclic transition state. acs.orgresearchgate.net Theoretical calculations support a nonsynchronous mechanism where the polarization of the C-OCH₃ bond, leading to a Cδ+···δ-OCH₃ arrangement, is the rate-determining step. researchgate.netnih.gov The increased electron density on the oxygen of the methoxy (B1213986) group then facilitates the abstraction of a hydrogen atom from the adjacent carbon, forming methanol and the unsaturated ketal product. acs.orgnih.gov

Kinetic studies of the gas-phase elimination of trimethyl orthoacetate over a temperature range of 310–369 °C have determined the rate coefficients, which are expressed by the Arrhenius equation. acs.orgresearchgate.net

| Parameter | Value |

|---|---|

| log A (s⁻¹) | 13.58 ± 0.10 |

| Ea (kJ mol⁻¹) | 194.7 ± 1.2 |

Data sourced from kinetic studies of the unimolecular gas-phase elimination. acs.orgresearchgate.net

The small positive values for the entropy of activation, derived from the pre-exponential factor (A), are consistent with a concerted cyclic transition state. acs.org Computational studies using density functional theory (DFT) have further characterized the geometry of this four-membered ring transition state. researchgate.net The nature of substituents on the orthoacetate can influence the reaction rate; electron-donating groups tend to stabilize the developing positive charge in the transition state and accelerate the reaction, while electron-withdrawing groups have a retarding effect. nih.gov

Reactivity as Alkylating, Acylating, and Formylating Agents

Orthoesters, including orthoacetates, are versatile reagents in organic synthesis, capable of acting as alkylating and acylating agents. alfa-chemistry.comrsc.org At elevated temperatures (180–200 °C), orthoesters can alkylate acidic compounds such as phenols, thiols, and CH-acidic compounds, often in the presence of a base like potassium carbonate. scispace.comrsc.org This alkylation is proposed to occur via a BAl2 mechanism. rsc.org

Under acidic conditions, orthoesters can be converted into dialkoxycarbonium ions, which are potent alkylating agents. microchem.fr This reactivity has been utilized in various synthetic transformations. Orthoesters are also key reactants in the Bodroux-Chichibabin aldehyde synthesis, where they react with Grignard reagents in a formylation reaction to produce aldehydes. alfa-chemistry.com Furthermore, they are used to introduce formyl or acyl groups into various organic molecules. alfa-chemistry.com

Trimethyl orthoacetate has emerged as a useful reagent for the selective methylation of hydroxyl groups in complex molecules, offering an alternative to more hazardous reagents like diazomethane. researchgate.net It has been successfully employed for the complete or selective methylation of the β-OH groups of polyhydroxynaphthazarins, which are pigments found in sea urchins. researchgate.netresearchgate.net

Stereochemical Control and Regioselectivity in Chemical Transformations Involving E,e Di 1 Propenyl Methyl Orthoacetate Context

Geometric Isomerism (E/Z) and Interconversion Studies of Propenyl Orthoacetates

The stereochemistry of the propenyl groups in (E,E)-Di-1-propenyl methyl orthoacetate is critical to its reactivity and the stereochemical outcome of its reactions. The (E,E)-configuration denotes that both propenyl substituents possess a trans-geometry about the carbon-carbon double bond. The stability of this geometric arrangement and the potential for interconversion to other isomers, such as the (E,Z) or (Z,Z) forms, are of fundamental importance.

While specific studies detailing the isolation and interconversion kinetics of this compound are not extensively documented in readily available literature, the general principles of E/Z isomerism in vinyl ethers and related systems suggest that the (E)-isomer is often thermodynamically more stable than the (Z)-isomer due to reduced steric strain. The synthesis of such compounds often relies on stereoselective methods to ensure high geometric purity. The conditions under which this orthoester is employed, such as temperature and the presence of acid or metal catalysts, could potentially facilitate isomerization, thereby impacting the stereochemical integrity of subsequent transformations. The precise control over the geometric configuration of the propenyl groups is a prerequisite for achieving high levels of stereoselectivity in reactions like the Johnson-Claisen rearrangement.

Diastereocontrol and Enantioselectivity in Orthoester-Mediated Reactions

Orthoesters are renowned for their participation in nih.govnih.gov-sigmatropic rearrangements, most notably the Johnson-Claisen rearrangement, which forms a new carbon-carbon bond and can create stereocenters. jk-sci.combioinfopublication.orgsynarchive.comresearchgate.net The reaction of an allylic alcohol with an orthoester like this compound proceeds through a ketene (B1206846) acetal (B89532) intermediate, which then rearranges. jk-sci.com The defined (E,E)-geometry of the propenyl groups in the orthoacetate is crucial for predictable diastereocontrol, as the stereochemistry of the ketene acetal intermediate directly influences the stereochemistry of the product. The rearrangement is known to proceed through a highly ordered, chair-like transition state, and the substituents of the starting materials dictate the stereochemical outcome. bioinfopublication.org

The use of a geometrically defined orthoester such as this compound would be expected to afford high diastereoselectivity in the formation of γ,δ-unsaturated esters. For instance, the reaction with a chiral, non-racemic allylic alcohol can lead to the formation of diastereomeric products, and the stereochemistry of the orthoacetate's double bonds plays a critical role in the facial selectivity of the rearrangement.

Achieving enantioselectivity in these reactions typically requires the use of a chiral auxiliary on the allylic alcohol or the development of a catalytic asymmetric variant. While the literature on catalytic enantioselective Johnson-Claisen rearrangements is expanding, specific examples employing this compound are not prominently featured. However, the principles of asymmetric catalysis, involving chiral Lewis acids or Brønsted acids, could theoretically be applied to reactions involving this orthoacetate to achieve enantiocontrol. nih.govresearchgate.net The interaction of a chiral catalyst with the ketene acetal intermediate could create an energetic preference for one transition state over its enantiomeric counterpart, leading to an enantioenriched product.

Table 1: Hypothetical Diastereoselective Johnson-Claisen Rearrangement Data

| Entry | Allylic Alcohol Substrate | Orthoacetate Isomer | Product Diastereomeric Ratio (syn:anti) |

| 1 | (S)-3-buten-2-ol | This compound | >95:5 |

| 2 | (S)-3-buten-2-ol | (E,Z)-Di-1-propenyl methyl orthoacetate | 80:20 |

| 3 | (R)-1-penten-3-ol | This compound | >95:5 |

Note: This table is illustrative and based on the established principles of the Johnson-Claisen rearrangement, as specific experimental data for this compound was not available in the searched literature.

Regioselective Functionalization and Site-Specific Transformations (e.g., in Glycosylation)

The selective functionalization of molecules with multiple reactive sites, such as polyols and carbohydrates, is a significant challenge in organic synthesis. Orthoesters can be employed as protecting groups or as glycosyl donors, where regioselectivity is paramount. In the context of glycosylation, orthoesters can serve as precursors to glycosyl donors. For example, n-pentenyl orthoesters are versatile glycosyl donors that can be activated under specific conditions. nih.gov The reactivity and selectivity of such donors are influenced by the nature of the orthoester and the protecting groups on the carbohydrate scaffold.

The use of this compound for the regioselective protection of diols offers a potential strategy for differentiating between hydroxyl groups of similar reactivity. The formation of a cyclic acetal from the orthoacetate and a diol could proceed with selectivity dictated by steric and electronic factors. Subsequent transformations could then be performed on the remaining unprotected hydroxyl groups.

In the field of glycosylation, the development of site-specific methods is crucial for the synthesis of complex oligosaccharides. While methyl and n-pentenyl orthoesters have been explored as glycosyl donors, the specific application of this compound in this context is not well-documented. nih.govresearchgate.net However, one could envision its use in a strategy where the propenyl groups act as temporary protecting groups that can be removed under mild and specific conditions, orthogonal to other protecting groups present in the molecule. This would allow for the sequential and site-specific introduction of different glycosyl units. The inherent reactivity of the vinyl ether moieties could be exploited for their removal, for instance, via acid-catalyzed hydrolysis or metal-mediated cleavage.

Table 2: Potential Regioselective Reactions Involving this compound

| Substrate | Reaction Type | Potential Outcome |

| Methyl α-D-glucopyranoside | Protection | Selective formation of a 4,6-O-propenylidene acetal |

| 1,2-Hexanediol | Protection | Preferential reaction at the primary hydroxyl group |

| Galactosyl-diol acceptor | Glycosylation | Site-specific glycosylation at the more accessible hydroxyl |

Note: This table presents potential applications based on the known reactivity of orthoesters, as specific examples for this compound are not detailed in the available literature.

Advanced Applications in Contemporary Organic Synthesis and Materials Science Research

Strategic Utility as Protecting Groups for Hydroxyl and Carboxylic Acid Functions

Orthoesters are well-established as effective protecting groups for carboxylic acids and hydroxyl functionalities. alfa-chemistry.comresearchgate.net Their primary advantage lies in their stability under neutral or basic conditions, while being readily cleaved under mild aqueous acid. alfa-chemistry.com This reactivity profile allows for selective protection and deprotection during multi-step synthetic sequences. The orthoester functional group effectively masks the acidic proton and electrophilic carbonyl carbon of a carboxylic acid, rendering it inert to strong nucleophiles and bases. researchgate.net

The protection mechanism typically involves the reaction of the acid or alcohol with an appropriate orthoester. In the context of (E,E)-Di-1-propenyl methyl orthoacetate, the propenyl groups can offer distinct advantages for cleavage, potentially allowing for alternative deprotection strategies beyond simple acid hydrolysis, such as those involving transition metal catalysis. The stability and cleavage conditions make orthoesters a valuable tool in the synthetic chemist's arsenal (B13267) for managing functional group reactivity.

| Functional Group | Protection Conditions | Stability | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Carboxylic Acids | Reaction with orthoester (e.g., Pinner reaction) | Stable to strong nucleophiles and bases | Mild aqueous acid | researchgate.net |

| Hydroxyl Groups (Alcohols/Diols) | Acid-catalyzed reaction with orthoester | Stable to basic and neutral conditions | Mild aqueous acid (hydrolysis) | alfa-chemistry.com |

Building Blocks in Complex Molecule Synthesis

Beyond their role as protecting groups, orthoesters, including propenyl variants, are crucial building blocks for constructing complex molecular architectures. Their unique reactivity allows for the formation of key carbon-carbon and carbon-heteroatom bonds, essential for assembling intricate natural products and carbohydrate structures.

Carbohydrate Chemistry: Oligosaccharide Assembly and Glycosylation Strategies via Orthoester Intermediates

In the field of carbohydrate chemistry, the orthoester method of glycosylation is a cornerstone for the stereoselective synthesis of oligosaccharides. nih.govacs.org This strategy relies on the formation of a cyclic sugar orthoester intermediate from a glycosyl donor and a partially protected acceptor. nih.gov This intermediate then undergoes a rearrangement, typically promoted by an acid catalyst, to yield a 1,2-trans-glycosidic linkage with high fidelity. nih.gov This stereochemical outcome is directed by the participation of a C-2 acyl protecting group on the glycosyl donor, which shields one face of the molecule. nih.gov

The reactivity of the hydroxyl groups in acceptor molecules often follows a predictable order, enabling regioselective glycosylation. For instance, in partially protected mannose and glucose acceptors, the reactivity order is generally 6-OH > 3-OH > 2- or 4-OH. nih.gov Specific types of orthoesters are used to achieve different linkages; for example, mannose and rhamnose orthoesters are particularly useful for synthesizing α-(1→2)-linked oligosaccharides. nih.gov This method provides a powerful and reliable approach for assembling complex, biologically significant carbohydrate chains. nih.gov

| Orthoester Type | Typical Linkage Formed | Stereoselectivity | Key Features | Reference |

|---|---|---|---|---|

| General Sugar Orthoesters | 1,2-trans | High | Rearrangement of a cyclic orthoester intermediate. | nih.gov |

| Mannose/Rhamnose Orthoesters | α-(1→2) | High | Proceeds via O-2-(orthoester)C bond cleavage. | nih.gov |

| Glucose Orthoesters (1→3 linkage) | 1,2-trans or 1,2-cis | Variable | Outcome depends on donor/acceptor structure and cleavage pathway. | nih.gov |

Annulation Reactions for Bicyclic Lactone Formation Utilizing Functionalized Orthoesters

Bicyclic lactones are significant structural motifs found in numerous bioactive natural products. nih.gov The synthesis of these frameworks often relies on annulation reactions, where a new ring is formed onto a pre-existing structure. Functionalized orthoesters can serve as precursors in these complex transformations. For example, orthoformates have been utilized in annulation reactions to generate functionalized polycyclic bridged systems. rsc.org

Modern synthetic methods, such as palladium-catalyzed C-H activation and lactonization, provide a powerful means to construct bicyclic lactones from linear carboxylic acids bearing a tethered olefin. nih.gov A functionalized orthoester like this compound, with its reactive propenyl groups, is a plausible substrate for transition-metal-catalyzed annulation strategies. The propenyl moieties could participate in various cycloaddition or cross-coupling cascades, leading to the rapid assembly of complex bicyclic systems, highlighting the potential of such building blocks in innovative synthetic design.

Contributions to Natural Product Synthesis Pathways

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.govnih.gov Orthoesters have proven to be indispensable reagents in this field, participating in key bond-forming events and serving as versatile synthetic intermediates. rsc.org One of the most powerful applications of orthoesters in this context is the Johnson-Claisen rearrangement, a thermal reaction between an allylic alcohol and an orthoester (such as triethyl orthoacetate) to form a γ,δ-unsaturated ester with excellent stereocontrol. alfa-chemistry.comrsc.org This reaction has been instrumental in the total synthesis of numerous bioactive molecules. rsc.org

Orthoesters have been employed in the synthetic pathways of a variety of natural products, including the monoterpene glucoside loganin (B1675030) and the complex marine toxin palytoxin. rsc.org The ability of the orthoester group to act as a masked carboxylic acid or to participate in unique rearrangements makes it a strategic component in retrosynthetic analysis, enabling the disconnection of complex targets into simpler, achievable precursors. rsc.orgresearchgate.net

Integration into Polymer and Biopolymer Systems

The unique chemical properties of orthoesters, particularly their susceptibility to acid-catalyzed hydrolysis, have made them highly valuable in materials science, especially for the development of biodegradable polymers for biomedical applications.

Synthesis of Acid-Degradable Poly(ortho esters) (POEs) Incorporating Propenyl Pendant Groups

Poly(ortho esters) (POEs) are a class of biodegradable polymers renowned for their use in controlled drug delivery systems. researchgate.netnih.gov The defining feature of POEs is the acid-labile orthoester linkage within the polymer backbone, which hydrolyzes under acidic conditions. researchgate.netnih.gov This property allows for pH-sensitive degradation, which is particularly useful for creating drug delivery matrices that erode in a controlled manner, often confined to the surface of the device, thereby releasing an encapsulated therapeutic agent at a predictable rate. nih.gov

Four generations of POEs have been developed, each with refined properties and synthetic accessibility. nih.govchimia.ch The synthesis of POEs is versatile, often involving the polyaddition between a diol and a diketene (B1670635) acetal (B89532). alfa-chemistry.comnih.gov Incorporating functional pendant groups into the polymer structure is a key strategy for tuning its properties. Propenyl pendant groups, which could be introduced using a monomer derived from this compound, would render the resulting POE acid-degradable while also providing reactive handles for post-polymerization modification, such as cross-linking or conjugation, further enhancing the functionality of the material. researchgate.net

| Generation | General Structure/Synthesis | Key Characteristics | Reference |

|---|---|---|---|

| POE I | Reaction of a diol and an orthoester. | Requires a basic excipient to control autocatalytic hydrolysis. | chimia.ch |

| POE II | Reaction of a diol and a diketene acetal. | Extremely hydrophobic; very slow erosion unless acidic excipients are added. | chimia.ch |

| POE III | Synthesized from an orthoacetate and a triol (e.g., 1,2,6-hexanetriol). | Semi-solid, more hydrophilic, allowing for faster erosion. | chimia.ch |

| POE IV | Incorporates short glycolide (B1360168) or lactide segments into the backbone. | These segments act as latent acid catalysts upon hydrolysis, providing excellent control over degradation rates. Highly versatile and reproducible synthesis. | nih.govchimia.ch |

pH-Responsive Polymeric Materials for Controlled Release Applications

The development of "smart" polymeric materials that respond to specific environmental stimuli is a cornerstone of modern drug delivery and materials science. Among these, pH-responsive polymers are of particular interest due to the physiological pH gradients found in the body, such as in tumor microenvironments or within endosomal compartments of cells. ub.edumorressier.com Orthoesters, including this compound, are excellent candidates for incorporation into such materials due to their inherent acid-labile nature. nih.gov

The central principle behind their use in controlled release is the acid-catalyzed hydrolysis of the orthoester linkage. nih.gov In a neutral or basic environment (e.g., pH 7.4 of the bloodstream), the orthoester group is relatively stable. However, upon exposure to a more acidic environment (e.g., the lower pH of tumor tissues or endosomes), the orthoester undergoes rapid hydrolysis. This cleavage can be engineered to trigger the release of an encapsulated therapeutic agent.

Detailed Research Findings:

Research in the broader field of poly(ortho esters) has demonstrated their efficacy in creating biocompatible and biodegradable drug delivery systems. nih.govnih.gov These polymers can be formulated into various forms, such as microspheres, nanoparticles, or injectable gels, to encapsulate a wide range of therapeutic molecules. The rate of drug release from these matrices is directly influenced by the rate of hydrolysis of the orthoester linkages within the polymer backbone or as pendant groups.

The structure of the orthoester itself plays a crucial role in determining the hydrolysis rate. For a compound like this compound, the electronic and steric environment around the central carbon atom would dictate its reactivity. While specific data for this molecule is sparse, the general mechanism involves the protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a stable carbocation intermediate, which then reacts with water to complete the hydrolysis.

Table 1: Factors Influencing Orthoester Hydrolysis Rate in Polymeric Systems

| Factor | Effect on Hydrolysis Rate | Rationale |

| Acidity (Lower pH) | Increases | Acid catalysis is required to initiate the hydrolysis mechanism. |

| Hydrophilicity of the Polymer | Increases | Greater water uptake into the polymer matrix facilitates the hydrolysis reaction. |

| Steric Hindrance around the Orthoester | Decreases | Bulky substituents can hinder the approach of water and acid catalysts. |

| Electronic Effects of Substituents | Varies | Electron-donating groups can stabilize the carbocation intermediate, potentially increasing the rate, while electron-withdrawing groups can destabilize it. |

Orthoester-Based Cleavable Linkers in Affinity Purification and Bioconjugation (e.g., for Oligonucleotides)

The precise covalent linkage of molecules, or bioconjugation, is a fundamental tool in chemical biology and medicine. morressier.com Cleavable linkers, which can be broken under specific conditions, are particularly valuable as they allow for the controlled release of a conjugated molecule. ub.eduacs.org Orthoesters, with their defined pH sensitivity, serve as effective cleavable linkers in various bioconjugation strategies. nih.gov

In the context of affinity purification, an orthoester linker could be used to immobilize a bait molecule on a solid support. After capturing the target protein or biomolecule, the entire complex can be released from the support under mildly acidic conditions, which are often gentle enough to preserve the native structure and function of the purified molecule.

For bioconjugation of sensitive molecules like oligonucleotides, the ability to release them from a carrier or a targeting moiety under specific physiological conditions is highly desirable. For instance, an oligonucleotide therapeutic could be conjugated to a targeting ligand via an orthoester linker. This conjugate would remain intact in the bloodstream but would cleave upon internalization into the acidic environment of an endosome, releasing the active oligonucleotide inside the target cell.

Detailed Research Findings:

Studies on acid-sensitive linkers for bioconjugation have highlighted the utility of orthoesters. acs.orgnih.gov For example, a spiro diorthoester linker has been shown to be highly stable in human plasma while exhibiting rapid and pH-sensitive hydrolysis under mildly acidic conditions, making it a promising candidate for targeted systems like antibody-drug conjugates (ADCs). acs.org This demonstrates the principle that orthoester linkers can be designed to have a stability profile that is well-suited for biological applications. While the specific use of this compound as a linker is not documented, its fundamental orthoester structure suggests its potential for such applications, pending further investigation into its specific hydrolysis kinetics and stability.

Role as Key Intermediates in Fine Chemical and Specialty Chemical Industries

Orthoesters are versatile intermediates in organic synthesis, valued for their ability to participate in a variety of chemical transformations. rsc.org this compound, as a member of this class, can be considered a valuable building block in the synthesis of more complex molecules for the fine and specialty chemical industries.

Precursor for Advanced Organic Transformations

The orthoester functional group can be seen as a protected carboxylic acid, but it also possesses unique reactivity. It can react with nucleophiles under Lewis acid catalysis to form new carbon-carbon or carbon-heteroatom bonds. For example, orthoesters are known to react with enol ethers, silyl (B83357) enol ethers, and other carbon nucleophiles in reactions that form new C-C bonds, providing a route to more complex molecular skeletons.

The presence of the di-1-propenyl groups in this compound offers additional reactive sites. These carbon-carbon double bonds could potentially participate in various addition reactions or cycloadditions, further expanding the synthetic utility of this molecule as a precursor for a range of advanced organic transformations.

Intermediate in the Synthesis of Diverse Chemical Classes (e.g., surfactants, polymer monomers, antifungal agents)

The versatility of orthoesters as synthetic intermediates makes them applicable to the production of a wide array of chemical products.

Surfactants: The synthesis of certain specialty surfactants may involve intermediates that are derived from orthoesters. The controlled hydrolysis of an orthoester can be used to unmask a hydrophilic group at a specific stage of the synthesis or in the final application.

Polymer Monomers: Orthoesters can be used in the synthesis of specialized monomers. For example, cyclic orthoesters can undergo ring-opening polymerization to produce poly(ortho esters), which are used in controlled release applications as discussed earlier. Acyclic orthoesters like this compound could be used to modify other monomers to introduce specific functionalities.

Antifungal Agents: While a direct link is not established, the synthesis of complex bioactive molecules, including some antifungal agents, often requires a series of carefully planned steps involving various functional group transformations. The reactivity of orthoesters could be leveraged in such synthetic pathways. For instance, some antifungal agents are quaternary ammonium (B1175870) salts which can be synthesized as surfactants. nih.gov

Table 2: Potential Synthetic Applications of this compound

| Application Area | Synthetic Role of the Orthoester | Potential Product Class |

| Polymer Chemistry | Precursor to specialized monomers or cross-linkers | pH-sensitive polymers, biodegradable materials |

| Fine Chemicals | Intermediate in multi-step synthesis | Complex organic molecules, heterocycles |

| Specialty Chemicals | Building block for functional molecules | Specialty surfactants, additives |

Analytical and Computational Approaches for the Elucidation of E,e Di 1 Propenyl Methyl Orthoacetate Chemistry

Spectroscopic Techniques for Reaction Monitoring and Structural Assignment

Spectroscopic methods are indispensable tools for real-time monitoring of chemical reactions involving orthoesters and for the definitive structural assignment of reactants, intermediates, and products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a primary technique for tracking the kinetics of orthoester reactions, such as hydrolysis. acs.org By monitoring the disappearance of signals corresponding to the orthoester and the appearance of signals for the resulting ester and alcohol products over time, researchers can determine reaction rates under various conditions, such as a broad pH range. acs.org

In the context of orthoester synthesis, such as through the Pinner reaction, spectroscopy is vital for identifying key intermediates. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imido ester hydrochloride (imidate salt), which then reacts with excess alcohol to yield the orthoester. wikipedia.org Spectroscopic techniques would be employed to detect the transient imidate intermediate, confirming the stepwise nature of the reaction mechanism. The structural assignment of the final (E,E)-Di-1-propenyl methyl orthoacetate product relies on a comprehensive analysis of its NMR (¹H, ¹³C), infrared (IR), and mass spectrometry (MS) data to confirm the presence of the characteristic C(OR)₃ core and the specific configuration of the di-1-propenyl groups.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the reaction mechanisms of orthoesters at a molecular level, which are often difficult to observe experimentally. Density Functional Theory (DFT) and combined Quantum Mechanical/Molecular Mechanics (QM/MM) simulations are powerful methods for modeling these processes. nih.govnih.gov

For instance, the hydrolysis of orthoesters, a fundamental reaction for this class of compounds, has been studied computationally. acs.orgwikipedia.org These models can elucidate the mechanism, which typically proceeds under acidic conditions. wikipedia.orgnih.gov Simulations have revealed concerted mechanisms involving simultaneous C–O bond dissociation and proton transfer, leading to the formation of a key oxonium or carboxonium ion intermediate. acs.orgrsc.org

Computational studies on analogous orthoesters, such as triethyl and trimethyl orthoacetate, have been used to examine the reaction paths and transition state configurations for their thermal decomposition. nih.govresearchgate.net These calculations help in determining thermodynamic and kinetic parameters, such as activation energies, which are in good agreement with experimental values. nih.govresearchgate.net Such models can predict that the polarization of the C-O bond is the rate-determining step and suggest that the elimination reactions proceed through a polar, asynchronic, four-membered cyclic transition state. nih.gov Applying these computational approaches to this compound would allow for a detailed understanding of its hydrolysis pathway and the energetic landscape of the reaction.

Table 1: Computational Methods in Orthoester Reaction Analysis

| Computational Method | Application | Insights Gained |

| DFT (B3LYP, MPW1PW91) | Gas-phase molecular elimination kinetics | Reaction paths, transition state geometries, thermodynamic and kinetic parameters. nih.govresearchgate.net |

| QM/MM Simulations | Hydrolysis mechanism in solution | Elucidation of concerted mechanisms, identification of ring-opening transition states, calculation of kinetic barriers. acs.org |

| NBO Analysis | Electronic structure of transition states | Charge distribution, bond indexes, and synchronicity of bond breaking/formation. nih.gov |

Thermodynamic and Kinetic Data Analysis for Propenyl Orthoester Reactivity

The analysis of thermodynamic and kinetic data is fundamental to quantifying the reactivity of this compound. The stability and rate of hydrolysis of orthoesters are highly dependent on their electronic and steric properties, as well as the reaction conditions. acs.org

Kinetic studies, often performed using ¹H NMR spectroscopy, show that the rate of orthoester hydrolysis is strongly influenced by the substituents at the central carbon. acs.org Electron-donating groups tend to accelerate hydrolysis, while electron-withdrawing groups can render the orthoester significantly more stable, even in acidic conditions. acs.org The reactivity is also highly pH-dependent; orthoesters are generally stable under basic or neutral conditions but hydrolyze readily in mild aqueous acid. acs.orgwikipedia.org

For gas-phase elimination reactions of orthoesters like trimethyl orthoacetate, kinetic studies over a range of temperatures and pressures have shown that the reactions are typically homogeneous, unimolecular, and follow a first-order rate law. researchgate.net The rate coefficients can be determined using the Arrhenius equation, providing activation energy and pre-exponential factor values. researchgate.net This type of analysis for this compound would quantify its thermal stability and reactivity profile. The presence of the propenyl groups, with their electronic and steric characteristics, would be a key determinant of its specific kinetic and thermodynamic parameters compared to simpler alkyl orthoesters.

Table 2: Factors Influencing Orthoester Hydrolysis Rates

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increases significantly under acidic conditions. acs.orgnih.gov | The reaction is acid-catalyzed, involving protonation of an oxygen atom. |

| Substituents (R) | Electron-donating groups increase the rate; electron-withdrawing groups decrease the rate. acs.org | Affects the stability of the intermediate carboxonium ion. |

| Solvent | Requires anhydrous solvents for stability during exchange reactions. nih.gov | Hydrolyzes irreversibly in aqueous media. nih.gov |

Future Perspectives and Emerging Research Avenues for E,e Di 1 Propenyl Methyl Orthoacetate

Development of Green Chemistry Approaches for its Synthesis and Reactions

Future research will likely prioritize the development of more sustainable and environmentally benign methods for the synthesis and subsequent reactions of (E,E)-Di-1-propenyl methyl orthoacetate. This aligns with the broader chemical industry's shift towards green chemistry principles to minimize waste and environmental impact.

Key areas for exploration include:

Atom Economy-Maximizing Syntheses: Traditional orthoester syntheses, such as the Pinner reaction from nitriles and alcohols, can have limitations in atom economy. Future synthetic strategies could focus on addition reactions that incorporate all atoms from the reactants into the final product. Designing a synthesis for this compound that maximizes atom economy would be a significant step towards a greener process.

Solvent-Free and Alternative Solvent Conditions: A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Research into solvent-free reaction conditions for synthesizing and reacting this compound could drastically reduce its environmental footprint. The use of safer, bio-based, or aqueous media also represents a promising avenue.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity under mild conditions. Investigating enzymatic routes, for instance using lipases, for the synthesis or transformation of this compound could lead to highly efficient and sustainable processes.

| Green Chemistry Approach | Potential Benefit for this compound |

| High Atom Economy Reactions | Minimizes waste by incorporating a higher percentage of reactant atoms into the final product. |

| Solvent-Free Conditions | Reduces environmental impact and simplifies product purification by eliminating organic solvents. |

| Bio-catalysis | Enables highly selective reactions under mild, environmentally friendly conditions. |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Regioselectivity

The presence of two stereogenic centers and reactive double bonds in this compound makes it an ideal candidate for exploration with advanced catalytic systems. Future research could unlock new transformations with precise control over the molecule's three-dimensional structure and reaction sites.

Emerging research directions include:

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. Applying asymmetric catalysis to reactions involving the propenyl groups of this compound could enable the synthesis of enantiomerically pure compounds, which is crucial for applications in life sciences. The Johnson-Claisen rearrangement, a well-known reaction of orthoesters, is a prime candidate for such stereoselective control.

Regioselective Functionalization: Novel catalytic systems could be designed to selectively target specific positions on the molecule. For example, catalysts could direct additions to either the internal or terminal carbon of the propenyl double bonds, or facilitate selective reactions at one propenyl group over the other.

Metal- and Organo-catalysis: Research into new transition-metal catalysts (e.g., based on ruthenium, rhodium, or palladium) or metal-free organocatalysts could provide new ways to activate and transform this compound with high efficiency and selectivity under mild conditions.

Advanced Materials Science Applications Beyond Controlled Release

While poly(ortho esters) are known for their use in drug delivery, the specific structure of this compound could be leveraged to create novel materials with unique properties extending beyond simple controlled release.

Potential future applications in materials science include:

Stimuli-Responsive Polymers: The acid-labile orthoester linkage is inherently pH-sensitive. This property could be exploited to design "smart" polymers that undergo significant changes in their physical or chemical properties in response to specific environmental triggers like pH changes. Such materials could find applications in sensors, actuators, and self-healing materials.

Crosslinked Hydrogels: The two propenyl groups offer sites for polymerization or crosslinking. By incorporating this compound as a crosslinking agent into a polymer network, it would be possible to create hydrogels that degrade under acidic conditions due to the hydrolysis of the orthoester linkage.

Dynamic Covalent Networks: Orthoester exchange reactions can be reversible under certain conditions. This dynamic covalent chemistry could be harnessed to create adaptable and recyclable polymer networks (vitrimers) where the crosslinks can rearrange, allowing the material to be reprocessed and reshaped.

| Material Application | Role of this compound | Potential Functionality |

| Stimuli-Responsive Polymers | pH-sensitive monomer or component. | Triggered degradation or property change in acidic environments. |

| Degradable Hydrogels | Acid-labile crosslinking agent. | Controlled degradation and release for tissue engineering or other biomedical applications. |

| Dynamic Covalent Networks | Reversible linker (via orthoester exchange). | Malleable, reprocessable, and recyclable thermoset materials. |

In-depth Mechanistic Insights via Advanced Spectroscopic and Computational Methods

A deeper, fundamental understanding of the reaction mechanisms of this compound is essential for optimizing its existing applications and discovering new ones. The combination of advanced spectroscopic techniques and high-level computational chemistry offers a powerful toolkit for this purpose.

Future research in this area would likely involve:

Advanced NMR Spectroscopy: While standard NMR is used for structural confirmation, advanced techniques like 2D NMR, reaction monitoring NMR, and diffusion-ordered spectroscopy (DOSY) could be used to identify transient intermediates and elucidate complex reaction pathways in real-time.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can provide detailed insights into reaction energy profiles, transition state geometries, and electronic structures. Computational studies could be used to predict the reactivity of this compound, understand the role of catalysts, and design new, more efficient reactions.

Mechanistic Studies of Hydrolysis: The acid-catalyzed hydrolysis of orthoesters is fundamental to many of their applications. Detailed kinetic and computational studies on the hydrolysis of this compound would provide precise data on its stability and degradation profile, which is critical for designing materials with tunable degradation rates. The mechanism is believed to proceed through a carboxonium ion intermediate, the formation and fate of which could be meticulously studied.

By pursuing these emerging research avenues, the scientific community can unlock the full potential of this compound, transforming it from a specialized chemical into a versatile platform for innovation in green chemistry, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.